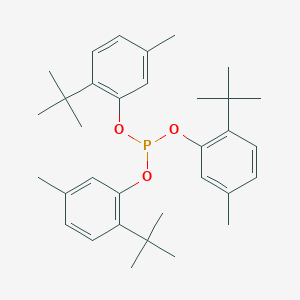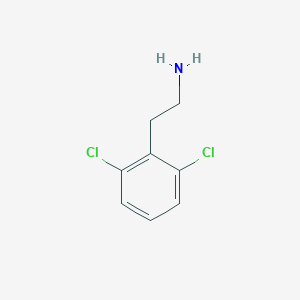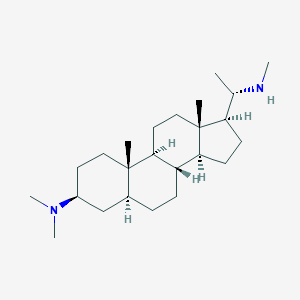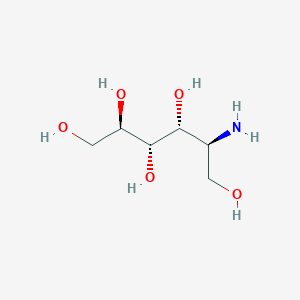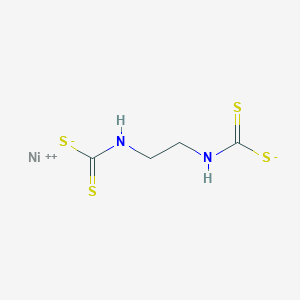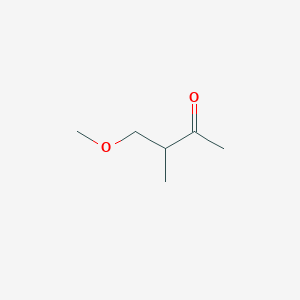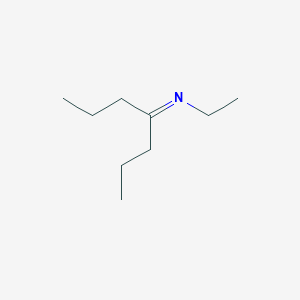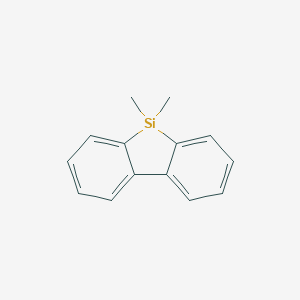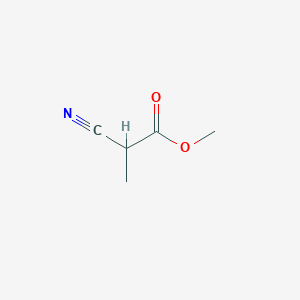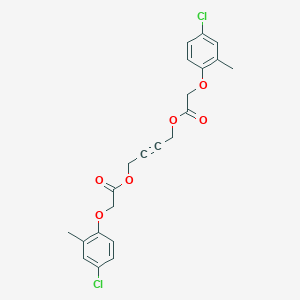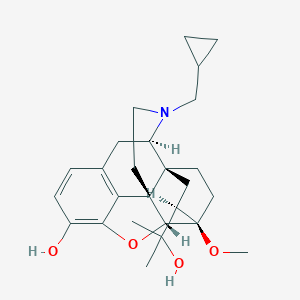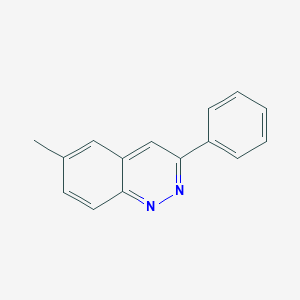
6-Methyl-3-phenylcinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-phenylcinnoline is an organic compound that belongs to the class of cinnolines. It is a heterocyclic aromatic compound that has a unique structure and properties. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Applications De Recherche Scientifique
6-Methyl-3-phenylcinnoline has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 6-Methyl-3-phenylcinnoline can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been investigated for its potential as a starting material for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-phenylcinnoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methyl-3-phenylcinnoline have been investigated in various studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes. In vivo studies have shown that this compound can reduce the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methyl-3-phenylcinnoline in lab experiments include its unique structure and properties, its potential applications in various fields, and its availability. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for specialized equipment and techniques for its synthesis and analysis.
Orientations Futures
There are several future directions for the scientific research of 6-Methyl-3-phenylcinnoline. These include the investigation of its potential as an anticancer agent, the development of new synthesis methods for this compound, the investigation of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a starting material for the synthesis of other heterocyclic compounds. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 6-Methyl-3-phenylcinnoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aryl amine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst. These methods have been used to synthesize 6-Methyl-3-phenylcinnoline with good yields and purity.
Propriétés
Numéro CAS |
10501-72-1 |
|---|---|
Nom du produit |
6-Methyl-3-phenylcinnoline |
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
6-methyl-3-phenylcinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-15(17-16-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
BJECKNUIDJVFRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3 |
Synonymes |
6-Methyl-3-phenylcinnoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



